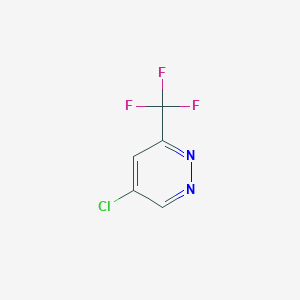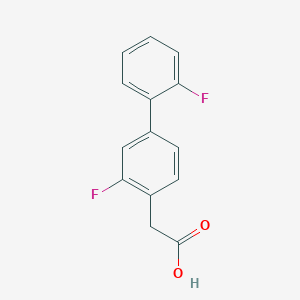
2-(2',3-Difluorobiphenyl-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms attached to the biphenyl structure, specifically at the 2’ and 3’ positions, and an acetic acid moiety attached to the 4-position of the biphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Acetic Acid Introduction:
Industrial Production Methods: Industrial production of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the biphenyl core or the acetic acid moiety, potentially leading to the formation of alcohols or alkanes.
Substitution: The fluorine atoms in the biphenyl structure can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is used in the production of specialty chemicals, polymers, and materials with unique properties. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with biological macromolecules, enhancing binding affinity and specificity. The acetic acid moiety can participate in various biochemical reactions, including enzyme inhibition and receptor modulation. The overall effect of the compound is determined by its ability to modulate specific signaling pathways and molecular targets, leading to its observed biological activity.
Comparaison Avec Des Composés Similaires
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)butyric acid: Similar structure with a butyric acid moiety.
2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)benzoic acid: Similar structure with a benzoic acid moiety.
Uniqueness: 2-(2’,3-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to its specific combination of fluorine atoms and acetic acid moiety. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, increased binding affinity to biological targets, and unique reactivity in chemical synthesis. The presence of fluorine atoms also contributes to the compound’s lipophilicity and ability to cross biological membranes, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H10F2O2 |
|---|---|
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
2-[2-fluoro-4-(2-fluorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2/c15-12-4-2-1-3-11(12)9-5-6-10(8-14(17)18)13(16)7-9/h1-7H,8H2,(H,17,18) |
Clé InChI |
RFJIGKOZCKTWCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)CC(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


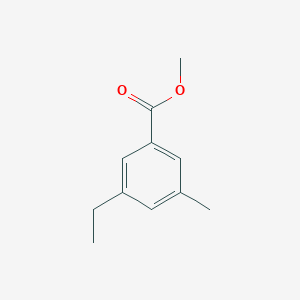



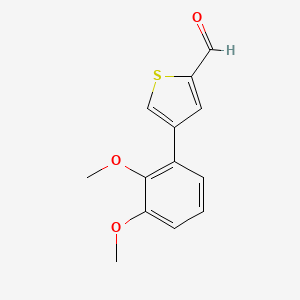
![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]propylamino]ethyl ester](/img/structure/B15090424.png)
amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)
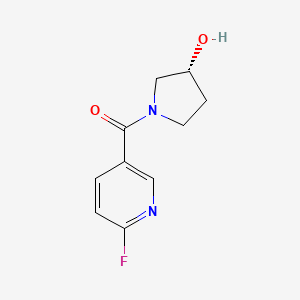

![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15090463.png)
